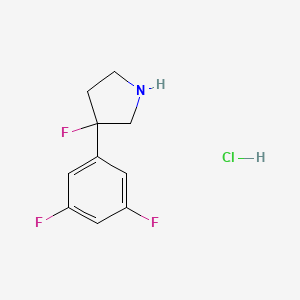

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride

Description

Chemical Identification and Registry Information

The compound 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride possesses well-defined chemical registry information that establishes its unique identity within chemical databases and regulatory systems. The Chemical Abstracts Service registry number for this compound is 1803583-15-4, which serves as the primary identifier for tracking and referencing this specific molecular entity across scientific literature and commercial sources. This registry number distinguishes it from other related fluorinated pyrrolidine derivatives and ensures accurate identification in chemical procurement and research applications.

The International Union of Pure and Applied Chemistry systematic name for this compound follows standard nomenclature conventions, designating it as 3-(3,5-difluorophenyl)-3-fluoropyrrolidine hydrochloride. This nomenclature reflects the specific substitution pattern on both the pyrrolidine ring and the attached phenyl group, providing clear structural information through the chemical name itself. The compound also carries the Molecular Design Limited registry number MFCD28348300, which facilitates identification within specialized chemical databases and inventory management systems.

The hydrochloride salt form represents the standard commercial and research formulation of this compound, as the salt formation enhances solubility characteristics and provides improved stability for handling and storage. This salt formation is particularly important for compounds intended for biological evaluation or pharmaceutical development, where aqueous solubility often determines practical utility.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10;/h3-5,14H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWBYPUTEIHQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC(=CC(=C2)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluoropyrrolidine Core Synthesis

One practical approach to the fluoropyrrolidine ring involves the cyclization of fluorinated precursors. A reported method for related compounds such as 3,3-difluoropyrrolidine includes:

- Claisen Rearrangement and Oxidation : Starting with allyl esters, a Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation yields fluorinated succinic acid derivatives.

- Cyclization to Pyrrolidinone : The fluorinated succinic acid is cyclized to form N-benzyl-3,3-difluoropyrrolidinone.

- Reduction : The pyrrolidinone is reduced with borane-dimethyl sulfide complex to yield the fluoropyrrolidine ring system.

This method emphasizes efficiency and cost-effectiveness, isolating intermediates for purification and further transformation.

Introduction of the 3,5-Difluorophenyl Group

The attachment of the 3,5-difluorophenyl moiety at the 3-position of the pyrrolidine ring is typically achieved via nucleophilic substitution or cross-coupling reactions on halogenated intermediates. According to patent EP2155669B1, various substituted phenylpyrrolidines including 3-(3,5-difluorophenyl)-1-methylpyrrolidine are prepared by:

- Starting from halogenated pyrrolidine precursors.

- Employing substitution reactions with fluorinated aromatic compounds.

- Utilizing selective oxidation and reduction steps to achieve the desired substitution pattern.

This patent describes multiple analogues with halogen and fluorine substitutions, indicating flexibility in the preparation of fluorinated pyrrolidine derivatives.

Formation of Hydrochloride Salt

The free base 3-(3,5-difluorophenyl)-3-fluoropyrrolidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ether. This step is standard to obtain a stable, crystalline powder suitable for pharmaceutical applications.

Process Optimization and Catalysis

- Phase Transfer Catalysts : In related fluorination reactions, tetra-n-octylphosphonium bromide has been used as a phase transfer catalyst to facilitate halogen exchange reactions, improving yields and reaction rates.

- Use of Alkali Metal Fluorides : Potassium fluoride and cesium fluoride mixtures are commonly employed for halex (halogen exchange) reactions to introduce fluorine atoms onto aromatic rings or heterocycles.

- Acid Scavengers : To avoid corrosion and improve reaction efficiency, acid-binding agents like potassium carbonate or magnesium oxide are added during fluorination steps.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Claisen rearrangement + oxidation | Allyl esters, Ru(VIII) catalyst, oxidation conditions | Forms 2,2-difluorosuccinic acid | High yield, scalable |

| Cyclization to pyrrolidinone | Cyclization reagents, isolation of N-benzyl-3,3-difluoropyrrolidinone | Intermediate formation | Isolated intermediate |

| Reduction | BH3·Me2S (borane-dimethyl sulfide) | Converts pyrrolidinone to fluoropyrrolidine | Efficient reduction |

| Halogen exchange fluorination | K fluoride/Cs fluoride, phase transfer catalyst | Introduces fluorine atoms on aromatic ring | High selectivity, avoids toxic reagents |

| Substitution with difluorophenyl | Halogenated pyrrolidine + 3,5-difluorophenyl precursor | Forms 3-(3,5-difluorophenyl) substitution | Patent-protected method |

| Hydrochloride salt formation | HCl gas or HCl in solvent | Produces crystalline hydrochloride salt | Stable, pharmaceutically acceptable |

Research Findings and Considerations

- The direct fluorination methods avoid hazardous reagents like boron trifluoride and complex multi-step routes, improving safety and yield.

- The use of phase transfer catalysts and acid scavengers enhances reaction efficiency and apparatus longevity.

- The synthetic routes are adaptable to various fluorinated phenyl substituents, enabling structural diversity for pharmaceutical exploration.

- The hydrochloride salt form improves compound stability and handling, critical for downstream pharmaceutical development.

- Fluoropyrrolidine derivatives prepared by these methods have demonstrated biological activity, such as enzyme inhibition and antiparasitic effects, underscoring the importance of efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1.1. Dipeptidyl Peptidase-4 Inhibitors

One of the prominent applications of 3-(3,5-difluorophenyl)-3-fluoropyrrolidine hydrochloride is its role as a building block in the synthesis of triazole-substituted prolyl difluoropyrrolidines. These compounds have shown potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering glucagon levels .

1.2. Dual Leucine Zipper Kinase Inhibitors

The compound has also been investigated for its potential as a dual leucine zipper kinase (DLK) inhibitor. DLK plays a significant role in neuronal cell signaling and survival, making it a target for neuroprotective therapies. Compounds that inhibit DLK could offer therapeutic benefits for neurodegenerative diseases .

2.1. Reactant in Organic Synthesis

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride serves as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using palladium catalysts. This reaction showcases its utility in developing complex organic molecules with potential biological activity .

3.1. Anticancer Activity

Recent studies have explored the anticancer properties of derivatives synthesized from 3-(3,5-difluorophenyl)-3-fluoropyrrolidine hydrochloride. For instance, certain derivatives exhibited moderate cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at specific concentrations .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| Compound A | PC3 | 5 |

| Compound B | K562 | 7 |

| Compound C | HeLa | 6 |

| Compound D | A549 | 8 |

3.2. Antifungal and Insecticidal Activities

Additionally, derivatives of the compound have been evaluated for their antifungal and insecticidal activities. Some synthesized compounds demonstrated significant antifungal effects against Botrytis cinerea and Sclerotinia sclerotiorum, indicating their potential use in agricultural applications .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound | Fungus | Inhibition Rate (%) |

|---|---|---|

| Compound E | B. cinerea | 96.76 |

| Compound F | S. sclerotiorum | 82.73 |

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

3,5-Difluorophenylhydrazine hydrochloride: Another fluorinated compound with similar structural features.

3-Fluoropyrrolidine: A related compound with a single fluorine atom on the pyrrolidine ring.

Uniqueness

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, mechanism of action, and therapeutic applications based on diverse sources.

- IUPAC Name : 3-(3,5-Difluorophenyl)-3-fluoropyrrolidine hydrochloride

- Molecular Formula : C10H12ClF2N

- Molecular Weight : 219.66 g/mol

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It has been shown to modulate catecholamine levels in the frontal cortex, which may influence cognitive functions related to attention and mood regulation. This modulation suggests potential applications in treating cognitive disorders such as ADHD and depression .

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei and Trypanosoma cruzi, both of which are responsible for significant human diseases such as African sleeping sickness and Chagas disease. The compound exhibited an IC50 value of 9 nM against T. brucei and 16 nM against T. cruzi, indicating potent antiparasitic properties .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Its derivatives have shown promising results in inhibiting various cancer cell lines, particularly those driven by specific mutations like EGFR T790M in non-small cell lung cancer (NSCLC). The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could enhance potency against cancer targets.

Case Studies

- Cognitive Disorders : A study demonstrated that the compound could improve cognitive functions by selectively increasing norepinephrine levels, suggesting its potential use in treating cognitive deficits associated with disorders like ADHD and schizophrenia .

- Antiparasitic Efficacy : In vitro studies assessed the efficacy of the compound against T. brucei and T. cruzi. The results indicated that small lipophilic groups at specific positions on the phenyl ring could enhance activity, supporting further optimization of the compound for therapeutic use .

Data Tables

Q & A

Q. What novel applications could arise from structural modifications of this compound?

- Methodological Answer : Explore fluorination at alternative positions (e.g., 4-fluoro derivatives) to modulate lipophilicity and blood-brain barrier penetration. Introduce bioisosteric replacements (e.g., replacing pyrrolidine with piperidine) to enhance metabolic stability. Collaborative efforts between synthetic chemists and computational biologists are essential for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.